molecular formula C13H14F3N3O2S B2627623 2-((Tert-butyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile CAS No. 1025311-60-7

2-((Tert-butyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile

Cat. No. B2627623
CAS RN: 1025311-60-7
M. Wt: 333.33
InChI Key: GEZURSNQHBDLLU-NTMALXAHSA-N
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Description

2-((Tert-butyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C13H14F3N3O2S and its molecular weight is 333.33. The purity is usually 95%.
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Scientific Research Applications

Cyclization/Hydrolysis in Aqueous Phase

A study discusses the cyclization/hydrolysis of 1,5-enenitriles for synthesizing pyrrolidine-2,4-diones in the aqueous phase. Sulfonyl hydrazides generate sulfonyl radicals, initiating radical addition, intramolecular cyclization, hydrogen abstraction, and hydrolysis, producing valuable pyrrolidine-2,4-diones. This process is catalyzed by I2/TBHP, highlighting an environmentally friendly and sustainable approach for such syntheses (Hu et al., 2022).

Synthesis of Enantiopure Benzo Fused Cyclic Sulfoximines

The synthesis of enantiopure benzo fused cyclic sulfoximines through stereoselective [3+2] cycloaddition involving N-tert-butanesulfinyl ketimines and arynes is another application. The process leads to the formation of [(2-pyridyl)sulfonyl]difluoromethylated cyclic sulfoximines, offering new pathways for further elaboration of the cycloaddition products due to the diverse reactivity of 2-pyridyl sulfones (Rong et al., 2021).

Oxidative Intermolecular Sulfonamination of Alkynes

Another research paper describes the oxidative intermolecular sulfonamination of alkynes to synthesize substituted sulfonyl pyrroles from alkynylamines and sulfinic acids. This method does not require metal catalysis and uses tert-butyl nitrite as the oxidant, producing various substituted sulfonyl pyrroles in moderate to good yields (Qi et al., 2018).

Synthesis of Low Dielectric Polyetherimides

Research highlights the synthesis of low dielectric polyetherimides derived from bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone and related compounds. These polyetherimides exhibit high thermal properties and excellent dielectric properties due to their hydrophobic tert-butyl phenylene oxide structure, making them suitable for various applications (Chen et al., 2017).

properties

IUPAC Name

(Z)-2-tert-butylsulfonyl-3-[[4-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2S/c1-12(2,3)22(20,21)10(7-17)8-19-11-6-9(4-5-18-11)13(14,15)16/h4-6,8H,1-3H3,(H,18,19)/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZURSNQHBDLLU-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=CNC1=NC=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=C\NC1=NC=CC(=C1)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile

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